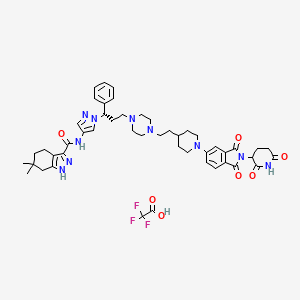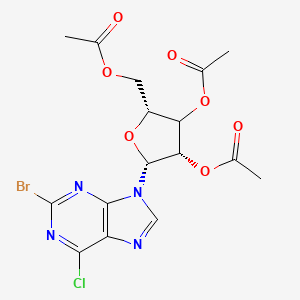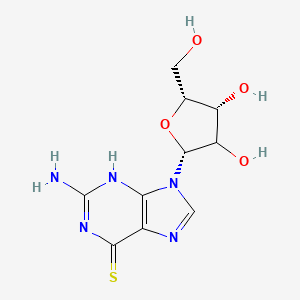
Ph-HTBA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo7This compound has shown significant potential in the research of ischemia and neurodegenerative disorders due to its ability to stabilize the CaMKIIα hub domain .
Vorbereitungsmethoden
Ph-HTBA is synthesized through a series of chemical reactions starting from γ-hydroxybutyric acid (GHB) analogs. The synthetic route involves the following steps :
Starting Material: The synthesis begins with (E)-2-(5-hydroxy-5,7,8,9-tetrahydro-6H-benzoannulen-6-ylidene)acetic acid (NCS-382).
Reaction Conditions: The compound undergoes a series of reactions including hydroxylation and acylation to introduce the phenyl group, resulting in the formation of this compound.
Industrial Production: The industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pH, and reaction time to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
Ph-HTBA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: this compound can undergo substitution reactions where the phenyl group or other substituents are replaced with different functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ph-HTBA has a wide range of scientific research applications, including :
Chemistry: this compound is used as a model compound to study the binding affinity and stabilization of CaMKIIα.
Biology: The compound is used to investigate the role of CaMKIIα in cellular signaling and its impact on various biological processes.
Medicine: this compound is being explored for its potential therapeutic applications in treating ischemic stroke and neurodegenerative disorders such as Alzheimer’s and Parkinson’s diseases.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting CaMKIIα.
Wirkmechanismus
Ph-HTBA exerts its effects by binding to the CaMKIIα hub domain with high affinity. This binding stabilizes the hub domain and induces a conformational change, specifically a Trp403 flip, which enhances the stability and activity of CaMKIIα. The molecular targets and pathways involved include the Ca2+/calmodulin-dependent protein kinase II alpha signaling pathway, which plays a crucial role in cellular signaling and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
Ph-HTBA is compared with other similar compounds such as NCS-382 and γ-hydroxybutyric acid (GHB) analogs :
NCS-382: Both this compound and NCS-382 are high-affinity ligands for CaMKIIα, but this compound has enhanced brain permeability and stability.
GHB Analogs: this compound is structurally related to GHB analogs but has improved binding affinity and brain penetration, making it a more effective modulator of CaMKIIα.
Uniqueness: The unique feature of this compound is its ability to penetrate the brain and stabilize the CaMKIIα hub domain, which is not observed in other similar compounds.
Eigenschaften
Molekularformel |
C19H18O3 |
|---|---|
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
(2E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid |
InChI |
InChI=1S/C19H18O3/c20-18(21)12-16-8-4-7-15-11-14(9-10-17(15)19(16)22)13-5-2-1-3-6-13/h1-3,5-6,9-12,19,22H,4,7-8H2,(H,20,21)/b16-12+ |
InChI-Schlüssel |
NUTNFGZHQLFKOZ-FOWTUZBSSA-N |
Isomerische SMILES |
C1CC2=C(C=CC(=C2)C3=CC=CC=C3)C(/C(=C/C(=O)O)/C1)O |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)C3=CC=CC=C3)C(C(=CC(=O)O)C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,2,6,7,8,9-Hexahydro-1,6,6-trimethyl-3,11-dioxanaphth[2,1-e]azulene-10,12-dione](/img/structure/B12390696.png)

![[(2R,4S,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B12390707.png)


![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B12390728.png)
![4-amino-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12390746.png)

